molecular formula C9H13N3O B13160462 2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL

2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL

Cat. No.: B13160462
M. Wt: 179.22 g/mol
InChI Key: PSNBYAKIOBJSPM-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate reagents. One common method includes the reaction with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The pyrimidine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyrrolidin-2-YL)pyrimidin-4-OL is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidine ring and the hydroxyl group at specific positions on the pyrimidine core can result in distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c1-6-11-8(5-9(13)12-6)7-3-2-4-10-7/h5,7,10H,2-4H2,1H3,(H,11,12,13)

InChI Key

PSNBYAKIOBJSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCN2

Origin of Product

United States

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